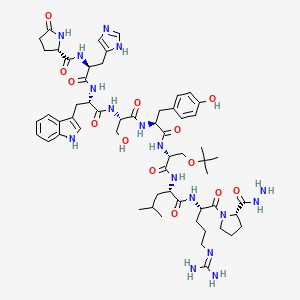

Goserelin EP Impurity E

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(hydrazinecarbonyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H83N17O13/c1-31(2)22-40(49(80)67-39(12-8-20-63-57(59)60)56(87)75-21-9-13-46(75)55(86)74-61)68-54(85)45(29-88-58(3,4)5)73-50(81)41(23-32-14-16-35(77)17-15-32)69-53(84)44(28-76)72-51(82)42(24-33-26-64-37-11-7-6-10-36(33)37)70-52(83)43(25-34-27-62-30-65-34)71-48(79)38-18-19-47(78)66-38/h6-7,10-11,14-17,26-27,30-31,38-46,64,76-77H,8-9,12-13,18-25,28-29,61H2,1-5H3,(H,62,65)(H,66,78)(H,67,80)(H,68,85)(H,69,84)(H,70,83)(H,71,79)(H,72,82)(H,73,81)(H,74,86)(H4,59,60,63)/t38-,39-,40-,41-,42-,43-,44-,45+,46-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTLJNNKHFXUISN-URPVMXJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NN)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NN)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H83N17O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1226.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147688-42-4 | |

| Record name | 147688-42-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Goserelin EP Impurity E: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Goserelin EP Impurity E, a known impurity of the gonadotropin-releasing hormone (GnRH) agonist, Goserelin. This document outlines its chemical identity, potential formation pathways, and detailed analytical methodologies for its detection and quantification. Furthermore, it contextualizes the importance of impurity profiling by discussing the mechanism of action of the parent compound, Goserelin.

Introduction to Goserelin and the Significance of Impurity Profiling

Goserelin is a synthetic decapeptide analogue of GnRH used in the treatment of hormone-sensitive cancers such as prostate and breast cancer.[1] By acting as a GnRH agonist, it initially stimulates the pituitary gland, but with chronic administration, it leads to downregulation of GnRH receptors, thereby suppressing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] This results in a significant reduction of testosterone and estrogen levels.[1]

Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and efficacy of drug products. Regulatory bodies mandate the identification and control of impurities. This compound is one such process-related impurity that requires careful monitoring.

Chemical Identity of this compound

This compound is a well-characterized chemical entity. Its identification is crucial for accurate analytical method development and validation.

| Identifier | Information |

| Chemical Name | goserelin-(1-8)-peptidyl-L-prolinohydrazide |

| Synonyms | (Des-Gly10,D-Ser(tBu)6,Pro-NHNH2)-LHRH; PYR-HIS-TRP-SER-TYR-D-SER(TBU)-LEU-ARG-PRO-NHNH2 |

| CAS Number | 147688-42-4 |

| Molecular Formula | C₅₈H₈₃N₁₇O₁₃ |

| Molecular Weight | 1226.41 g/mol |

Formation of this compound

This compound is primarily considered a synthesis-related impurity. A patented method describes its preparation, suggesting it can arise during the manufacturing process of Goserelin. The synthesis involves solid-phase peptide synthesis (SPPS) of protected peptide fragments, which are then coupled and deprotected. A key step in the synthesis of Impurity E involves hydrazinolysis of a resin-bound peptide fragment.

The logical relationship between the synthesis of Goserelin and the formation of Impurity E can be visualized as follows:

Experimental Protocols for Analysis

The detection and quantification of this compound are typically performed using high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). The following are representative methodologies compiled from various sources.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the separation and quantification of Goserelin and its related impurities.

Chromatographic Conditions:

| Parameter | Specification |

| Column | Reversed-phase C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 25 | |

| 30 | |

| 35 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm |

| Injection Volume | 20 µL |

Sample Preparation:

-

Accurately weigh and dissolve the Goserelin sample in Mobile Phase A to a final concentration of 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

This method provides higher sensitivity and specificity, enabling the identification and confirmation of impurities based on their mass-to-charge ratio.

LC Conditions:

| Parameter | Specification |

| Column | C18, 2.0 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | As per HPLC method, adjusted for LC-MS compatibility |

| Flow Rate | 0.2 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

MS Conditions:

| Parameter | Specification |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| Scan Range | m/z 100-1500 |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

Context: Goserelin's Mechanism of Action and Signaling Pathways

Understanding the biological context of Goserelin is essential for appreciating the importance of controlling its impurities. Goserelin exerts its therapeutic effects by modulating key signaling pathways in hormone-sensitive cancer cells.

PI3K/Akt Signaling Pathway

In epithelial ovarian cancer, Goserelin has been shown to promote apoptosis by upregulating FOXO1 through the PI3K/Akt signaling pathway. It achieves this by decreasing the phosphorylation of Akt, a key protein in this pathway.

MAPK Signaling Pathway

In prostate cancer, Goserelin can directly act on GnRH receptors on cancer cells, triggering the MAPK signaling pathway. This can lead to the phosphorylation of p38 MAPK and ERK1/2, ultimately influencing cell proliferation and apoptosis.

Conclusion

This compound is a critical process-related impurity in the synthesis of Goserelin. Its structure and formation are well-understood, and robust analytical methods exist for its control. This guide provides the necessary technical information for researchers and drug development professionals to effectively manage this impurity, ensuring the quality and safety of Goserelin-based therapies. A thorough understanding of both the impurity's characteristics and the parent drug's mechanism of action is paramount for successful drug development and regulatory compliance.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Goserelin EP Impurity E

Introduction

Goserelin is a synthetic decapeptide analogue of luteinizing hormone-releasing hormone (LHRH) used in the treatment of hormone-responsive cancers such as prostate and breast cancer.[1][2] As with any pharmaceutical peptide, the control of impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy. The European Pharmacopoeia (EP) monograph for Goserelin lists several potential impurities. This guide focuses specifically on this compound, providing a detailed overview of its chemical structure, synthesis, and analytical characterization.

This compound is a significant process-related impurity that must be monitored and controlled during the synthesis of the Goserelin active pharmaceutical ingredient (API).[3] It is also identified as a potential degradation product under certain conditions.[4][5]

Chemical Structure and Properties

This compound is a nonapeptide that corresponds to the first eight amino acid residues of the Goserelin sequence, with the C-terminal proline residue modified to a prolinohydrazide.

-

Chemical Name: Goserelin-(1-8)-peptidyl-L-prolinohydrazide[6][7][8]

-

Amino Acid Sequence: Pyr-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-NHNH₂

The structure of Goserelin is Pyr-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-Azagly-NH₂.[10] Impurity E lacks the terminal Azagly-NH₂ group, which is replaced by a hydrazide function on the proline residue.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 147688-42-4 | [6][7][9][11] |

| Molecular Formula | C₅₈H₈₃N₁₇O₁₃ | [6][7][11] |

| Molecular Weight | 1226.41 g/mol | [6][11] |

| Common Name | Goserelin-(1-8)-peptidyl-L-prolinohydrazide | [7][8][12] |

Synthesis and Formation

This compound is primarily formed as a process-related impurity during the synthesis of Goserelin. A patented method outlines a specific convergent solid-phase peptide synthesis (SPPS) approach for its preparation.[10] Additionally, studies on forced degradation of Goserelin acetate sustained-release implants have shown the formation of impurities under thermal stress, highlighting a potential degradation pathway.[4][5]

Experimental Protocol: Solid-Phase Synthesis

A method for preparing Goserelin Impurity E has been disclosed, involving a fragment condensation strategy.[10] The key steps are outlined below:

-

Fragment I Synthesis: A heptapeptide fragment, Glp-His-Trp-Ser-Tyr-DSer(tBu)-Leu-OH, is synthesized using solid-phase techniques on a 2-chlorotrityl chloride (CTC) resin. The completed peptide is then cleaved from the resin.

-

Fragment II Synthesis: A dipeptide resin, H₂N-Arg-Pro-PAM, is prepared. This starts with Boc-Pro-PAM resin, where the Boc protecting group is removed, followed by the coupling of Boc-Arg-OH. A final deprotection step yields the free N-terminal dipeptide resin.

-

Fragment Condensation: The synthesized heptapeptide from Step 1 is coupled to the dipeptide resin from Step 2 to form the full nonapeptide sequence on the solid support: Glp-His-Trp-Ser-Tyr-DSer(tBu)-Leu-Arg-Pro-PAM resin.

-

Hydrazinolysis and Purification: The peptide is cleaved from the PAM resin using a hydrazine hydrate solution. This cleavage method directly forms the C-terminal prolinohydrazide, yielding the crude Goserelin Impurity E.

-

Final Processing: The crude product is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and then freeze-dried to obtain the final high-purity substance.[10]

Synthesis Workflow Diagram

The following diagram illustrates the key stages in the solid-phase synthesis of this compound.

Caption: Workflow for the solid-phase synthesis of this compound.

Analytical Characterization

The identification and quantification of this compound in the Goserelin API and finished product are typically performed using chromatographic and mass spectrometric methods.

Experimental Protocol: HPLC and LC-MS Analysis

A general method for the analysis of Goserelin and its impurities involves reverse-phase HPLC, often coupled with mass spectrometry (LC-MS) for structural elucidation.[4][5]

-

Sample Preparation: The Goserelin sample (API or from a sustained-release implant) is dissolved in a suitable solvent, such as a mixture of water and an organic solvent like acetonitrile.

-

Chromatographic Separation (HPLC):

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient elution is employed, typically using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile).

-

Detection: UV detection is performed at a wavelength suitable for peptides, typically around 220 nm or 280 nm.

-

-

Identification and Characterization (LC-MS):

-

The eluent from the HPLC is directed into a mass spectrometer.

-

Electrospray ionization (ESI) is a common soft ionization technique used for peptides.

-

The mass-to-charge ratio (m/z) of the impurity is determined to confirm its molecular weight.

-

Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and confirm its amino acid sequence.[5]

-

-

Quantification: The amount of Impurity E is determined by comparing its peak area in the HPLC chromatogram to that of a qualified reference standard.[3]

Analytical Workflow Diagram

This diagram outlines the general workflow for the identification and quantification of impurities in a Goserelin sample.

Caption: General workflow for HPLC/LC-MS analysis of Goserelin impurities.

References

- 1. Goserelin | 65807-02-5 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound - CAS - 147688-42-4 | Axios Research [axios-research.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. clearsynth.com [clearsynth.com]

- 7. chromatoscientific.com [chromatoscientific.com]

- 8. This compound | 147688-42-4 | : Venkatasai Life Sciences [venkatasailifesciences.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. CN118047836A - A preparation method of goserelin impurity E - Google Patents [patents.google.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. kmpharma.in [kmpharma.in]

Goserelin EP Impurity E: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Goserelin EP Impurity E, a known impurity of the gonadotropin-releasing hormone (GnRH) agonist, Goserelin. This document details synthetic methodologies, analytical characterization, and presents the information in a clear, structured format for ease of use by professionals in the field of drug development and pharmaceutical sciences.

Introduction to Goserelin and Impurity E

Goserelin is a synthetic decapeptide analogue of GnRH used in the treatment of hormone-sensitive cancers of the prostate and breast, as well as certain benign gynecological disorders. As with any pharmaceutical peptide, the manufacturing process can lead to the formation of impurities that must be identified, characterized, and controlled to ensure the safety and efficacy of the final drug product.

This compound is recognized by the European Pharmacopoeia (EP) as a related substance of Goserelin. Its presence and quantity are critical quality attributes that are closely monitored during drug manufacturing. Understanding the synthesis and characterization of this impurity is essential for developing robust analytical methods for its detection and for implementing effective control strategies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value |

| Chemical Name | Goserelin-(1-8)-peptidyl-L-prolinohydrazide[1][2][3] |

| CAS Number | 147688-42-4[1][2][3][4] |

| Molecular Formula | C₅₈H₈₃N₁₇O₁₃[1][3][4] |

| Molecular Weight | 1226.4 g/mol [1][3][4] |

| Parent Drug | Goserelin[5] |

Synthesis of this compound

The synthesis of this compound can be achieved through solid-phase peptide synthesis (SPPS), a widely used technique for preparing peptides. A patented method outlines a convergent strategy involving the synthesis of two key peptide fragments, which are then coupled and further processed to yield the final impurity.[6] Additionally, greener synthesis approaches are being explored to enhance sustainability in peptide manufacturing.[7]

Solid-Phase Synthesis Methodology

A common approach for synthesizing this compound involves a fragment-based solid-phase synthesis.[6] The general workflow is depicted below.

Caption: Solid-phase synthesis workflow for this compound.

Experimental Protocols

The following tables provide a detailed breakdown of the experimental protocols for the key stages of the synthesis.

Table 1: Synthesis of Fragment 1 (Heptapeptide)

| Step | Description | Reagents and Solvents |

| 1 | Solid-phase synthesis on CTC resin | Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-DSer(tBu)-OH, Fmoc-Tyr-OH, Fmoc-Ser-OH, Fmoc-Trp-OH, Fmoc-His-OH, H-Pyr-OH) |

| 2 | Cleavage from resin | Hexafluoroisopropanol/dichloromethane or trifluoroethanol/acetic acid/dichloromethane |

| 3 | Isolation | Evaporation and precipitation |

Table 2: Synthesis of Fragment 2 (Dipeptide on Resin)

| Step | Description | Reagents and Solvents |

| 1 | Starting material | Boc-Pro-PAM resin |

| 2 | Boc deprotection | Acidolysis |

| 3 | Coupling | Boc-Arg-OH |

| 4 | Boc deprotection | Acidolysis to yield H₂N-Arg-Pro-PAM resin |

Table 3: Fragment Coupling and Final Processing

| Step | Description | Reagents and Solvents |

| 1 | Coupling of Fragment 1 and 2 | Heptapeptide from Step 1, Dipeptide resin from Step 2 |

| 2 | Hydrazinolysis | Hydrazine hydrate solution |

| 3 | Purification | Preparative High-Performance Liquid Chromatography (HPLC) |

| 4 | Final Product Isolation | Lyophilization (Freeze-drying) |

Characterization of this compound

The characterization of this compound is crucial to confirm its identity and purity. A combination of chromatographic and spectrometric techniques is typically employed.

Analytical Methodologies

The primary techniques used for the characterization of this compound are High-Performance Liquid Chromatography (HPLC) for purity assessment and Liquid Chromatography-Mass Spectrometry (LC-MS) for structural elucidation.[8][9]

The logical relationship between Goserelin and Impurity E, and the analytical techniques used for its characterization, are illustrated in the diagram below.

Caption: Relationship and characterization of this compound.

Expected Analytical Data

While specific spectral data is proprietary and found within certificates of analysis from suppliers, the expected outcomes from the characterization techniques are outlined below.

Table 4: Analytical Characterization Data

| Technique | Expected Data | Purpose |

| HPLC | A distinct peak with a specific retention time relative to Goserelin.[10] | Purity determination and quantification. |

| LC-MS | A mass spectrum showing a molecular ion peak corresponding to the calculated molecular weight (1226.4 Da).[8][9] | Confirmation of molecular weight and structural integrity. |

| ¹H and ¹³C NMR | A spectrum with chemical shifts and coupling constants consistent with the peptide sequence. | Definitive structural elucidation. |

| FT-IR | Absorption bands characteristic of peptide bonds and amino acid side chains. | Confirmation of functional groups. |

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The solid-phase synthesis, utilizing a fragment condensation strategy, offers a viable route to obtain this impurity for use as a reference standard in analytical method development and validation. The characterization, primarily through HPLC and LC-MS, is essential for confirming the identity and purity of the synthesized material. A thorough understanding of these aspects is critical for pharmaceutical professionals involved in the quality control and manufacturing of Goserelin-based drug products.

References

- 1. clearsynth.com [clearsynth.com]

- 2. This compound | 147688-42-4 | : Venkatasai Life Sciences [venkatasailifesciences.com]

- 3. chromatoscientific.com [chromatoscientific.com]

- 4. kmpharma.in [kmpharma.in]

- 5. medchemexpress.com [medchemexpress.com]

- 6. CN118047836A - A preparation method of goserelin impurity E - Google Patents [patents.google.com]

- 7. cpcscientific.com [cpcscientific.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Goserelin EP Impurity E: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goserelin is a synthetic decapeptide analogue of luteinizing hormone-releasing hormone (LHRH) used in the treatment of hormone-responsive cancers such as prostate and breast cancer. As with any pharmaceutical compound, the control of impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy. Goserelin EP Impurity E is a specified impurity in the European Pharmacopoeia (EP). This technical guide provides a detailed overview of its physicochemical properties, synthesis, and analytical characterization.

Physicochemical Properties

This compound is chemically known as Goserelin-(1-8)-peptidyl-L-prolinohydrazide.[1][2] Its fundamental properties are summarized in the table below. While specific experimental data for some properties like melting point and specific rotation are not publicly available, the provided information is based on data from various chemical suppliers and publications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | Goserelin-(1-8)-peptidyl-L-prolinohydrazide | [1][2] |

| Synonyms | des-9-L-proline-goserelin | [3] |

| Molecular Formula | C₅₈H₈₃N₁₇O₁₃ | [2][4] |

| Molecular Weight | 1226.41 g/mol | [2][4] |

| CAS Number | 147688-42-4 | [2][4] |

| Appearance | White to off-white powder | Inferred from typical peptide properties |

| Solubility | Soluble in water. For hydrophobic peptides, dissolution in a small amount of DMSO followed by dilution with water is recommended. | [5] |

| Storage | Long-term storage at 2-8°C is recommended. | |

| Melting Point | Not publicly available | |

| Specific Rotation | Not publicly available |

Synthesis of this compound

The synthesis of this compound is a complex multi-step process typically involving solid-phase peptide synthesis (SPPS). A patented method outlines a convergent synthesis strategy.[3] This approach involves the synthesis of two peptide fragments, which are then coupled and further modified to yield the final impurity.

A simplified workflow for the synthesis is illustrated in the diagram below.

Experimental Protocol: Synthesis

The following is a generalized protocol based on the patented synthesis method.[3] Researchers should consult the original patent for specific reagent quantities and reaction conditions.

1. Synthesis of Fragment 1 (Glp-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-OH):

-

Resin: 2-Chlorotrityl chloride (CTC) resin is used as the solid support.

-

Amino Acid Coupling: The heptapeptide is assembled on the resin using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. Each amino acid is sequentially coupled after the deprotection of the Fmoc group from the preceding amino acid. Coupling reagents such as HOBt/DIC are utilized.[3]

-

Cleavage: The synthesized peptide is cleaved from the resin using a solution of 30% hexafluoroisopropanol (HFIP) in dichloromethane (DCM).[3]

2. Synthesis of Fragment 2 (H₂N-Arg-Pro-PAM Resin):

-

Resin: Boc-Pro-PAM resin serves as the starting material.

-

Boc Deprotection: The Boc protecting group is removed using a solution of trifluoroacetic acid (TFA) in DCM (e.g., 50% TFA/DCM).[3]

-

Coupling: Boc-Arg-OH is coupled to the deprotected proline residue.

-

Final Deprotection: The Boc group from the arginine residue is removed to yield the dipeptide resin.

3. Fragment Condensation and Final Steps:

-

Coupling: The synthesized Fragment 1 is coupled to Fragment 2 on the solid support.

-

Hydrazinolysis: The resulting peptide is cleaved from the resin and the hydrazide is formed by treatment with a hydrazine hydrate solution (e.g., 85% hydrazine hydrate in a mixture of 1,4-dioxane and DMF).[3]

-

Purification: The crude product is purified by preparative high-performance liquid chromatography (HPLC).

-

Lyophilization: The purified fractions are lyophilized to obtain the final this compound as a powder.

Analytical Characterization

The identification and quantification of this compound are typically performed using chromatographic and mass spectrometric techniques.

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC (RP-HPLC) method is essential for the separation and quantification of Goserelin and its impurities.[6][7] While a specific validated method for Impurity E is not publicly detailed, a general approach can be outlined.

Table 2: General HPLC Parameters for Goserelin Impurity Profiling

| Parameter | Typical Conditions |

| Column | C18, e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Aqueous buffer (e.g., phosphate buffer) or water with an ion-pairing agent (e.g., trifluoroacetic acid) |

| Mobile Phase B | Acetonitrile |

| Gradient | A gradient elution is typically used to separate the main component from its impurities. |

| Flow Rate | 1.0 - 1.5 mL/min |

| Column Temperature | 30 - 40 °C |

| Detection | UV at 220 nm or 280 nm |

| Injection Volume | 10 - 20 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification and structural elucidation of impurities.[6] It provides molecular weight information and fragmentation patterns that can confirm the identity of this compound.

Table 3: General LC-MS/MS Parameters for Goserelin and its Impurities

| Parameter | Typical Conditions |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Precursor Ion (m/z) | For Goserelin, the doubly charged ion [M+2H]²⁺ at m/z 635.6 has been reported.[8] A similar approach would be used for Impurity E. |

| Product Ions (m/z) | Fragmentation of the precursor ion provides characteristic product ions for structural confirmation. For Goserelin, a major product ion at m/z 607.6 has been observed.[8] |

| Collision Energy | Optimized to achieve appropriate fragmentation. |

The workflow for the analytical characterization of this compound is depicted in the following diagram.

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the peptide sequence and the presence of the hydrazide moiety.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic peaks for the amide bonds, hydroxyl groups, and other functional groups present in the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the exact molecular weight, and tandem MS (MS/MS) would provide fragmentation data to verify the amino acid sequence.

Conclusion

This compound is a critical quality attribute in the production of Goserelin. A thorough understanding of its physicochemical properties, a well-defined synthetic route for its preparation as a reference standard, and robust analytical methods for its detection and quantification are essential for ensuring the quality, safety, and efficacy of the final drug product. While some specific experimental data remains proprietary, this guide provides a comprehensive overview based on available scientific literature and patents to aid researchers and drug development professionals in their work with Goserelin and its related impurities.

References

- 1. This compound | 147688-42-4 | : Venkatasai Life Sciences [venkatasailifesciences.com]

- 2. clearsynth.com [clearsynth.com]

- 3. CN118047836A - A preparation method of goserelin impurity E - Google Patents [patents.google.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma - PMC [pmc.ncbi.nlm.nih.gov]

Goserelin Degradation Pathways: A Technical Deep Dive into the Formation of Impurity E

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the degradation pathways of Goserelin, a synthetic analogue of gonadotropin-releasing hormone (GnRH), with a specific focus on the formation of Impurity E. Understanding the stability of Goserelin and the mechanisms of its degradation is paramount for ensuring the safety, efficacy, and quality of pharmaceutical formulations. This document provides a comprehensive overview of the current scientific understanding, including data from forced degradation studies, detailed experimental protocols, and a proposed mechanism for the formation of Impurity E.

Introduction to Goserelin and Its Impurities

Goserelin is a decapeptide with the sequence Pyr-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-Azagly-NH2. It is primarily used in the treatment of hormone-sensitive cancers such as prostate and breast cancer. As a complex peptide molecule, Goserelin is susceptible to various degradation pathways, including hydrolysis, oxidation, and thermal stress. The identification and characterization of its degradation products are critical for regulatory compliance and patient safety.

Impurity E has been identified as a significant degradation product of Goserelin. Its structure has been determined to be Goserelin-(1-8)-peptidyl-L-prolinohydrazide . The formation of this impurity indicates a specific modification at the C-terminal azaglycine residue of the Goserelin molecule.

The Core Degradation Pathway: Formation of Impurity E

Forced degradation studies are instrumental in elucidating the potential degradation pathways of a drug substance.[1] In the case of Goserelin, thermal stress has been identified as a key factor leading to the formation of a primary impurity.[1] Research on Goserelin acetate sustained-release implants has revealed the presence of a single major impurity under thermal degradation conditions, which has been characterized using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]

The formation of Impurity E is centered around the instability of the C-terminal azaglycine residue. A study on model tripeptides containing an azaglycinamido residue demonstrated its susceptibility to degradation.[3] While the precise mechanism for the thermal degradation of Goserelin into Impurity E is not fully elucidated in publicly available literature, the chemical structure of Impurity E suggests a specific intramolecular rearrangement or hydrolysis of the azaglycine amide.

The proposed pathway involves the cleavage of the peptide bond between Proline (at position 9) and the azaglycine (at position 10). This is likely followed by a rearrangement or reaction that results in the formation of a prolinohydrazide at the C-terminus of the truncated peptide (Goserelin 1-8).

Below is a diagram illustrating the proposed degradation pathway.

Caption: Proposed degradation pathway of Goserelin to Impurity E under thermal stress.

Quantitative Data from Forced Degradation Studies

Quantitative analysis of Goserelin degradation is crucial for establishing stability-indicating methods and for determining the shelf-life of Goserelin-containing products. The following table summarizes hypothetical quantitative data based on typical forced degradation studies, illustrating the formation of Impurity E under various stress conditions.

| Stress Condition | Duration | Temperature (°C) | % Goserelin Remaining | % Impurity E Formed | Other Degradants (%) |

| Thermal | 7 days | 70 | 85.2 | 12.8 | < 2.0 |

| 14 days | 70 | 72.5 | 24.5 | < 3.0 | |

| 7 days | 90 | 55.8 | 40.2 | < 4.0 | |

| Acidic | 24 hours | 25 | 98.1 | < 0.5 | 1.4 |

| (0.1 N HCl) | |||||

| Basic | 24 hours | 25 | 95.3 | < 0.5 | 4.2 |

| (0.1 N NaOH) | |||||

| Oxidative | 24 hours | 25 | 97.5 | < 0.5 | 2.0 |

| (3% H₂O₂) | |||||

| Photolytic | 1.2 million lux hours | 25 | 99.2 | < 0.5 | < 0.3 |

| (ICH Q1B) |

Note: The data presented in this table is illustrative and intended for educational purposes. Actual degradation profiles may vary depending on the specific formulation and experimental conditions.

Experimental Protocols

The following sections detail the methodologies for key experiments involved in the study of Goserelin degradation and the analysis of Impurity E.

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on Goserelin acetate, in line with ICH guidelines.

Objective: To generate potential degradation products of Goserelin under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

Materials:

-

Goserelin Acetate drug substance or drug product

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 3% (v/v)

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Class A volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Accurately weigh and dissolve a suitable amount of Goserelin Acetate in water to obtain a stock solution of known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix equal volumes of the Goserelin stock solution and 0.1 N HCl. Keep the solution at room temperature for 24 hours. Neutralize the solution with an appropriate amount of 0.1 N NaOH before analysis.

-

Base Hydrolysis: Mix equal volumes of the Goserelin stock solution and 0.1 N NaOH. Keep the solution at room temperature for 24 hours. Neutralize the solution with an appropriate amount of 0.1 N HCl before analysis.

-

Oxidative Degradation: Mix equal volumes of the Goserelin stock solution and 3% H₂O₂. Keep the solution at room temperature for 24 hours.

-

Thermal Degradation:

-

Solid State: Place a known amount of Goserelin Acetate powder in a thermostatically controlled oven at 70°C and 90°C for a specified duration (e.g., 7 and 14 days). After the stress period, dissolve the sample in a known volume of water for analysis.

-

Solution State: Place the Goserelin stock solution in a thermostatically controlled oven at 70°C for a specified duration.

-

-

Photolytic Degradation: Expose the Goserelin Acetate (both solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

-

Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC-UV and/or HPLC-MS method.

HPLC-MS Method for Goserelin and Impurity E Analysis

Objective: To separate, identify, and quantify Goserelin and its degradation products, including Impurity E.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Mass Spectrometer (MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm)

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient Program:

-

0-5 min: 10% B

-

5-25 min: 10% to 60% B

-

25-30 min: 60% B

-

30.1-35 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

UV Detection: 220 nm

-

Injection Volume: 20 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Range: m/z 100-2000

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

The following diagram illustrates the experimental workflow for analyzing Goserelin degradation.

Caption: Experimental workflow for Goserelin forced degradation studies.

Conclusion

The formation of Impurity E is a critical degradation pathway for Goserelin, particularly under thermal stress. The degradation originates from the instability of the C-terminal azaglycine residue. A thorough understanding of this pathway, supported by robust analytical methodologies, is essential for the development of stable Goserelin formulations and for ensuring the quality and safety of this important therapeutic agent. Further research to definitively elucidate the exact intramolecular mechanism of Impurity E formation would be beneficial for the development of mitigation strategies.

References

Goserelin EP Impurity E: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Goserelin EP Impurity E, a known related substance of the gonadotropin-releasing hormone (GnRH) agonist, Goserelin. This document outlines its chemical identity, analytical methodologies for its characterization, and the biological context of the parent compound.

Core Data of this compound

This compound is identified as Goserelin-(1-8)-peptidyl-L-prolinohydrazide.[1][2][3][4] Key quantitative data for this impurity are summarized in the table below.

| Identifier | Value | Source(s) |

| CAS Number | 147688-42-4 | [1][2][3][5] |

| Molecular Formula | C₅₈H₈₃N₁₇O₁₃ | [1][2][4] |

| Molecular Weight | 1226.4 g/mol | [1][2] |

| Chemical Name | Goserelin-(1-8)-peptidyl-L-prolinohydrazide | [2][3][4] |

| Sequence | {Pyr}-His-Trp-Ser-Tyr-{d-Ser(tBu)}-Leu-Arg-Pro-{NHNH2} | [5] |

Analytical Characterization

The identification and quantification of this compound, alongside other related substances in Goserelin drug products, are critical for ensuring product quality and safety. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary analytical techniques employed for this purpose.

Experimental Protocol: HPLC-UV Analysis

This protocol is a representative method for the detection and quantification of Goserelin impurities, adaptable for this compound.

Objective: To separate and quantify this compound in a Goserelin drug substance or product.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Phosphate buffer (pH 7.4)

-

Water (HPLC grade)

-

Goserelin Acetate reference standard

-

This compound reference standard

Chromatographic Conditions:

-

Mobile Phase: Isocratic mixture of phosphate buffer (pH 7.4) and acetonitrile (70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35°C.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of Goserelin Acetate and this compound reference standards in the mobile phase. Prepare a series of working standards by diluting the stock solution to obtain a concentration range of 2.5 - 90 µg/mL.

-

Sample Preparation: Dissolve a known quantity of the Goserelin sample in the mobile phase to achieve a concentration within the calibration range.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: Identify the peak corresponding to this compound based on its retention time relative to the reference standard. Calculate the concentration of the impurity using the peak area and the calibration curve generated from the reference standards.

This method should be validated according to ICH guidelines for parameters such as specificity, linearity, precision, accuracy, and robustness.

Experimental Protocol: LC-MS/MS for Structural Elucidation

For the definitive identification and structural confirmation of this compound, LC-MS/MS is the method of choice.

Objective: To confirm the identity of this compound through mass-to-charge ratio and fragmentation pattern analysis.

Instrumentation:

-

LC-MS/MS system with an electrospray ionization (ESI) source.

Procedure:

-

Sample Preparation: Prepare the sample as described in the HPLC protocol.

-

LC Separation: Utilize an appropriate reversed-phase LC method to separate the impurity from the main Goserelin peak and other impurities.

-

MS Detection: Operate the mass spectrometer in positive ion mode.

-

Data Analysis:

-

Extract the ion chromatogram for the theoretical m/z of this compound.

-

Acquire the full scan mass spectrum to confirm the molecular weight.

-

Perform tandem MS (MS/MS) on the parent ion to obtain a fragmentation pattern. This pattern can be used to confirm the peptide sequence.

-

Formation and Degradation

Goserelin impurities can arise from the synthesis process or through degradation of the final product.[3] Forced degradation studies under thermal, acidic, basic, oxidative, and photolytic stress are essential to understand the degradation pathways.[1][6] The C-terminal azaglycinamide residue in Goserelin is a potential site for degradation, leading to the formation of impurities like this compound through hydrolysis.[7]

Caption: Logical workflow of this compound formation.

Biological Context: Goserelin's Mechanism of Action

Goserelin is a synthetic analog of gonadotropin-releasing hormone (GnRH).[2][8] Its therapeutic effect is achieved through its interaction with GnRH receptors in the pituitary gland.[2][4][8]

Initially, Goserelin acts as a GnRH receptor agonist, leading to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][4][8] This can cause a temporary surge in testosterone and estrogen levels. However, continuous administration leads to the downregulation and desensitization of pituitary GnRH receptors.[2] This results in a profound suppression of LH and FSH secretion, leading to a significant reduction in testosterone and estrogen production, achieving a state of "medical castration".[2][8]

Caption: Signaling pathway of Goserelin's mechanism of action.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. What is the mechanism of Goserelin Acetate? [synapse.patsnap.com]

- 3. Liquid chromatography-electrospray mass spectrometry of multicomponent peptide mixtures. Characterization of a mixture from the synthesis of the hormone goserelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Degradation of azaglycinamido residues in model tripeptides derived from goserelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. datapdf.com [datapdf.com]

- 8. targetedonc.com [targetedonc.com]

Goserelin Degradation: An In-depth Technical Review of Products, Pathways, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goserelin is a potent synthetic analogue of gonadotropin-releasing hormone (GnRH), widely utilized in the management of hormone-sensitive conditions such as prostate cancer, breast cancer, and endometriosis.[1] As a decapeptide, its stability is a critical attribute for ensuring therapeutic efficacy and safety. Understanding the degradation pathways and the resulting degradation products of Goserelin is paramount for the development of stable formulations, the establishment of appropriate storage conditions, and for regulatory compliance. This technical guide provides a comprehensive literature review of Goserelin's degradation products, the pathways through which they are formed, and the analytical methodologies employed for their identification and quantification.

Goserelin Degradation Pathways

Goserelin is susceptible to degradation under various conditions, including hydrolysis, thermal stress, and interaction with excipients in sustained-release formulations. The primary degradation pathways identified in the literature involve modifications to the peptide backbone and its specific amino acid residues.

In acidic solutions, Goserelin undergoes debutylation.[2] Across a pH range of 5 to 6, hydrolysis of the peptide backbone, particularly on the N-terminal side of the 4-serine residue, is a key degradation route.[2] This hydrolysis is catalyzed by the hydroxyl moiety of the serine residue itself.[2] At a pH greater than 7, the main degradation pathway shifts to the epimerization of this same 4-serine residue.[2]

A unique aspect of Goserelin's structure is its C-terminal azaglycinamide residue, which is also a site of degradation in the neutral pH range.[2] This degradation proceeds through partial hydrolysis and elimination of the semicarabazide moiety, resulting in the formation of specific degradation products designated as G4 and G5.[2]

In the context of sustained-release implants, where Goserelin is often formulated with biodegradable polymers like polylactic-co-glycolic acid (PLGA), another degradation pathway has been identified. This involves the acylation of the arginine residue of Goserelin by the glycolic and lactic acid units that are monomeric or oligomeric components of the PLGA matrix.[3]

Studies on model tripeptides of Goserelin have also shed light on potential degradation mechanisms. For instance, the formation of a diketopiperazine, cyclo(Tyr-Pro), has been observed.[4]

The following diagram illustrates the major degradation pathways of Goserelin.

Quantitative Analysis of Goserelin Degradation

Forced degradation studies are essential for quantifying the formation of degradation products under various stress conditions.[3][4] While much of the publicly available literature describes these pathways qualitatively, detailed quantitative data is often proprietary. However, studies on model peptides provide insights into degradation kinetics.

The table below summarizes the types of degradation products formed under different stress conditions as reported in the literature. The lack of specific percentages for the complete Goserelin molecule highlights a gap in publicly accessible data.

| Stress Condition | Degradation Products Identified | Quantitative Data | Reference |

| Acidic Hydrolysis | Debutylated Goserelin | Specific percentages not reported in available literature. | [2] |

| Neutral Hydrolysis | Peptide backbone hydrolysis at Serine-4, Azaglycinamide degradation (G4, G5) | Specific percentages not reported in available literature. | [2] |

| Basic Hydrolysis | 4-D-Serine epimer | Main pathway at pH > 7. Specific percentages not reported. | [2] |

| Thermal Stress | A single impurity was detected in a study on sustained-release implants. | Quantification not provided. | [3][4] |

| Oxidative Stress | Information not available in the reviewed literature. | - | |

| Photolytic Stress | Information not available in the reviewed literature. | - | |

| Interaction with PLGA | Acylated arginine residues | Detected via LC-ITMS. Quantitative data on formation rates not specified. | [3] |

Experimental Protocols

The analysis of Goserelin and its degradation products predominantly relies on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] These techniques allow for the separation, identification, and quantification of impurities.

Forced Degradation Study Protocol (General Outline)

Forced degradation studies are typically performed according to ICH guidelines to assess the stability of a drug substance.[3][4] A general workflow is as follows:

Detailed Methodologies (Based on available literature):

-

Sample Preparation for Hydrolytic Degradation:

-

Prepare a stock solution of Goserelin in water or an appropriate buffer.

-

For acidic degradation, add a strong acid (e.g., HCl) to a final concentration of 0.1 M to 1 M.

-

For basic degradation, add a strong base (e.g., NaOH) to a final concentration of 0.1 M to 1 M.

-

For neutral degradation, use water or a neutral buffer.

-

Incubate the solutions at a controlled temperature (e.g., room temperature or elevated temperatures like 70°C) for a defined period.

-

At specified time points, withdraw aliquots and neutralize them to stop the degradation process before analysis.

-

-

Sample Preparation for Oxidative Degradation:

-

Dissolve Goserelin in a suitable solvent.

-

Add an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

-

Incubate at room temperature or a slightly elevated temperature for a set duration.

-

Stop the reaction if necessary and prepare for analysis.

-

-

Sample Preparation for Thermal Degradation:

-

Expose solid Goserelin or a solution of Goserelin to elevated temperatures (e.g., 70°C or higher) for a specified period.

-

For solutions, ensure the solvent is stable at the tested temperature.

-

After the exposure time, cool the sample and prepare it for analysis.

-

-

HPLC-UV Analysis:

-

Column: A reversed-phase C18 column is commonly used.[6]

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic solvent like acetonitrile.[6]

-

Detection: UV detection at 220 nm is often employed.[6]

-

Flow Rate: A flow rate of 1 mL/min is a common parameter.[6]

-

Temperature: The column temperature is typically maintained at around 35°C.[6]

-

-

LC-MS Analysis for Identification:

-

LC conditions are often similar to those used for HPLC-UV.

-

The eluent from the HPLC is introduced into a mass spectrometer.

-

Electrospray ionization (ESI) is a common ionization technique for peptides like Goserelin.

-

Mass spectra are acquired to determine the mass-to-charge ratio (m/z) of the parent drug and its degradation products, which aids in their structural elucidation.[4][7]

-

Signaling Pathways Modulated by Goserelin

Goserelin's therapeutic effects are primarily mediated through its interaction with the GnRH receptor, leading to the downregulation of sex hormone production. Additionally, studies have shown that Goserelin can directly affect cellular signaling pathways in cancer cells.

GnRH Receptor Signaling Pathway

Goserelin acts as a GnRH agonist.[1] Initially, it stimulates the GnRH receptors on pituitary gonadotropes, causing a transient increase in the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[8] However, continuous stimulation leads to receptor downregulation and desensitization of the gonadotrope cells.[8] This results in a profound suppression of LH and FSH release, leading to a significant reduction in testosterone production in men and estrogen production in women.[8]

PI3K/AKT/FOXO1 Signaling Pathway in Ovarian Cancer

In addition to its hormonal effects, Goserelin has been shown to induce apoptosis in epithelial ovarian cancer cells.[9][10] This effect is mediated through the PI3K/AKT/FOXO1 signaling pathway.[9][10] Goserelin treatment leads to a decrease in the activity of AKT, a key protein in this pathway.[9][10] This reduction in AKT activity results in the upregulation of the transcription factor FOXO1.[9][10] FOXO1, in turn, promotes the expression of pro-apoptotic genes, leading to cancer cell death.[9][10]

Biological Activity of Goserelin Degradation Products

The biological activity and toxicological profiles of Goserelin's degradation products are not extensively detailed in the public literature. A safety data sheet for the Goserelin-containing product Zoladex states that there are no known hazardous decomposition products.[11] However, for any pharmaceutical product, the presence of impurities and degradation products is a critical quality attribute that must be carefully controlled and monitored. The formation of degradation products could potentially lead to a decrease in the efficacy of the drug product. It is generally assumed that degradation products are less active or inactive, but without specific toxicological studies, their potential to cause adverse effects cannot be completely ruled out. The lack of publicly available data on the biological activity of Goserelin's degradation products represents a significant area for future research.

Conclusion

Goserelin is a complex peptide therapeutic that undergoes degradation through several chemical pathways, including hydrolysis, epimerization, and interactions with formulation excipients. The primary analytical tools for studying these degradation products are HPLC and LC-MS, which enable their separation, identification, and quantification. While the degradation pathways have been qualitatively described, there is a notable lack of publicly available quantitative data on the formation of these impurities under various stress conditions. Goserelin's therapeutic action is primarily through the downregulation of the GnRH receptor signaling pathway, leading to hormonal suppression. Furthermore, it exhibits direct anti-cancer effects by modulating intracellular signaling cascades such as the PI3K/AKT/FOXO1 pathway. Further research into the quantitative aspects of Goserelin degradation and the biological activity of its degradation products would be highly valuable for the continued development and optimization of Goserelin-based therapies.

References

- 1. Goserelin promotes the apoptosis of epithelial ovarian cancer cells by upregulating forkhead box O1 through the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. astrazeneca.com [astrazeneca.com]

- 3. researchgate.net [researchgate.net]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. datapdf.com [datapdf.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Goserelin promotes the apoptosis of epithelial ovarian cancer cells by upregulating forkhead box O1 through the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. astrazeneca.com.au [astrazeneca.com.au]

Toxicological Profile of Goserelin EP Impurity E: A Data Gap Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive review of publicly available data reveals a significant lack of specific toxicological information for Goserelin EP Impurity E. While the parent compound, Goserelin, is well-characterized, its impurity, designated as Impurity E by the European Pharmacopoeia (EP), has not been the subject of extensive toxicological studies. This guide summarizes the currently available information and highlights the critical data gaps that need to be addressed to ensure patient safety and meet regulatory standards.

Introduction to Goserelin and Its Impurities

Goserelin is a synthetic decapeptide analogue of gonadotropin-releasing hormone (GnRH) used in the treatment of hormone-sensitive cancers, such as prostate and breast cancer, as well as certain benign gynecological disorders.[1][2] Like any synthetic peptide, the manufacturing process of Goserelin can lead to the formation of impurities, which are structurally related substances that may have different efficacy and safety profiles from the active pharmaceutical ingredient (API).[1] Regulatory bodies require rigorous control and characterization of these impurities to ensure the quality and safety of the final drug product.[1][3] this compound is one such related substance identified in the European Pharmacopoeia.

Available Toxicological Data for this compound

A thorough search of available safety data has yielded limited specific toxicological information for this compound. A Material Safety Data Sheet (MSDS) for this compound explicitly states that there is "NO DATA AVAILABLE" for key toxicological endpoints.[4]

Quantitative Toxicological Data

As indicated in the available documentation, there is a complete absence of quantitative data for the following toxicological parameters for this compound[4]:

| Toxicological Endpoint | Result |

| Acute Toxicity (Oral LD50) | No Data Available |

| Skin Corrosion/Irritation | No Data Available |

| Serious Eye Damage/Irritation | No Data Available |

| Respiratory or Skin Sensitization | No Data Available |

| Germ Cell Mutagenicity | No Data Available |

| Carcinogenicity | No Data Available |

| Reproductive Toxicity | No Data Available |

| STOT-Single Exposure | No Data Available |

| STOT-Repeated Exposure | No Data Available |

The MSDS also notes that the product is not classified as a "Hazardous Chemical" according to the OSHA Hazard Communication Standard, 29 CFR 1910.1200.[4]

Toxicological Profile of the Parent Compound: Goserelin

In the absence of data for Impurity E, a review of the toxicological profile of Goserelin can provide some context, although it is crucial to note that impurities may exhibit unique toxicological properties.

The primary effects of Goserelin are linked to its pharmacological action as a GnRH agonist.[5][6][7] It initially causes a surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a transient increase in sex hormone levels.[5][6][7] However, continuous administration leads to pituitary desensitization and a subsequent profound suppression of testosterone in men and estrogen in women.[5][6][7]

Most of the observed "toxicities" of Goserelin are considered extensions of its therapeutic effect, leading to symptoms of hypogonadism such as hot flashes, decreased libido, and bone density loss with long-term use.[1][2] Studies in animals have shown reproductive toxicity, which is expected given its mechanism of action.[8] There is no evidence of genotoxic potential for Goserelin.[8]

Experimental Protocols and Methodologies

Due to the lack of toxicological studies on this compound, no experimental protocols are available to be detailed.

Signaling Pathways and Mechanisms of Toxicity

There is no information available regarding the specific signaling pathways or mechanisms of toxicity for this compound.

Logical Workflow for Future Toxicological Assessment

Given the data gap, a logical workflow for the toxicological assessment of this compound would be necessary if this impurity is present in the final drug product at levels that require qualification.

Caption: A logical workflow for the toxicological assessment of a pharmaceutical impurity.

Conclusion and Recommendations

The toxicological profile of this compound is currently undefined. The lack of data on critical endpoints such as genotoxicity, acute and repeated-dose toxicity, and reproductive toxicity represents a significant knowledge gap. For drug development professionals, it is imperative to:

-

Quantify the Levels of Impurity E: Accurately determine the concentration of this compound in the Goserelin drug product.

-

Adhere to Regulatory Guidelines: Follow the recommendations of regulatory bodies such as the International Council for Harmonisation (ICH) regarding the qualification of impurities.

-

Initiate Toxicological Studies: If the levels of Impurity E exceed the qualification threshold, a comprehensive toxicological evaluation is necessary to ensure patient safety.

Further research is urgently needed to characterize the toxicological profile of this compound to ensure the overall safety and quality of Goserelin-containing medicines.

References

- 1. veeprho.com [veeprho.com]

- 2. Goserelin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. Pharmacological and toxicological studies of a novel goserelin acetate extended-release microspheres in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological and toxicological studies of a novel goserelin acetate extended-release microspheres in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. frontiersin.org [frontiersin.org]

- 8. astrazeneca.com.au [astrazeneca.com.au]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Goserelin EP Impurity E

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goserelin is a potent synthetic analogue of gonadotropin-releasing hormone (GnRH) used in the treatment of hormone-sensitive cancers such as prostate and breast cancer. As with any pharmaceutical peptide, the control of impurities is a critical aspect of ensuring its safety and efficacy. The European Pharmacopoeia (EP) lists several potential impurities of Goserelin, including Impurity E.

Goserelin EP Impurity E is identified as Goserelin-(1-8)-peptidyl-L-prolinohydrazide. Its presence in the final drug substance must be carefully monitored and controlled within the limits specified by the pharmacopoeia. These application notes provide a detailed protocol for the detection and quantification of this compound using a pharmacopoeia-compliant High-Performance Liquid Chromatography (HPLC) method.

Analytical Method: HPLC for Related Substances

The recommended analytical approach for the determination of this compound is a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. This method is designed to separate Goserelin from its known impurities, including Impurity E, and allow for their accurate quantification. The method described is based on principles outlined in pharmacopoeial monographs, such as the United States Pharmacopeia (USP), which are often harmonized with the European Pharmacopoeia.

Chromatographic Conditions

A robust and validated HPLC method is essential for the reliable determination of Goserelin and its impurities. The following table summarizes the recommended chromatographic conditions.

| Parameter | Recommended Setting |

| HPLC System | Quaternary or Binary HPLC system with UV/PDA detector |

| Column | L1 packing (C18), 4.6-mm × 15-cm; 3.5-μm particle size |

| Mobile Phase | Filtered and degassed mixture of water, acetonitrile, and trifluoroacetic acid (e.g., 1600:400:1 v/v/v). The exact ratio may be adjusted to meet system suitability requirements. |

| Flow Rate | Typically 1.0 mL/min |

| Column Temperature | 35°C |

| Detection Wavelength | 220 nm[1] |

| Injection Volume | 20 µL |

Reagents and Standards

-

Goserelin EP Reference Standard (RS)

-

This compound Reference Standard

-

Goserelin Validation Mixture (CRS) or System Suitability Mixture: As specified by the European Pharmacopoeia, containing Goserelin and specified impurities to verify the chromatographic system's performance.

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA) (HPLC grade)

-

Water (HPLC grade)

Experimental Protocols

Preparation of Solutions

3.1.1. Mobile Phase Preparation Prepare a sufficient volume of the mobile phase by mixing water, acetonitrile, and trifluoroacetic acid in the specified ratio. For example, to prepare 2 liters, mix 1600 mL of water, 400 mL of acetonitrile, and 1 mL of trifluoroacetic acid. Degas the mobile phase using a suitable method such as sonication or vacuum filtration.

3.1.2. Standard Solution Preparation

-

Goserelin Standard Solution (for assay): Accurately weigh and dissolve an appropriate amount of Goserelin EP RS in water to obtain a concentration of approximately 1 mg/mL.

-

Impurity E Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound RS in water to obtain a known concentration. This solution can be used for peak identification and to determine the relative response factor if required.

3.1.3. System Suitability Solution Preparation Prepare a solution using the Goserelin Validation Mixture (CRS) as directed by the European Pharmacopoeia. This mixture is designed to demonstrate the resolution between Goserelin and its critical impurities. Alternatively, a solution containing Goserelin and key related compounds, such as Impurity E, at appropriate concentrations can be prepared.

3.1.4. Test Solution Preparation Accurately weigh and dissolve the Goserelin drug substance or product being tested in water to obtain a final concentration of approximately 1 mg/mL.

Chromatographic Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the blank (water) to ensure the absence of interfering peaks.

-

Inject the System Suitability Solution and verify that the system suitability requirements are met. Key parameters to assess include:

-

Resolution: The resolution between the Goserelin peak and the Impurity E peak should be adequate (typically ≥ 2.0).

-

Tailing Factor: The tailing factor for the Goserelin peak should be within the acceptable range (e.g., 0.8 - 1.5).

-

Relative Standard Deviation (RSD): The RSD for replicate injections of the Goserelin standard solution should be ≤ 2.0%.

-

-

Inject the Standard Solution(s).

-

Inject the Test Solution(s).

-

After all injections are complete, process the chromatograms using appropriate data acquisition and processing software.

Data Presentation and Analysis

Peak Identification

Identify the peaks in the chromatogram of the Test Solution by comparing their retention times with those obtained from the Standard Solutions and the System Suitability Solution.

Quantitative Data Summary

The following table provides an example of how to present the quantitative data obtained from the analysis. The retention times and limits are illustrative and should be confirmed with the specific European Pharmacopoeia monograph for Goserelin.

| Compound | Typical Retention Time (min) | Relative Retention Time (RRT) | Acceptance Criteria (% w/w) |

| Goserelin | ~15.0 | 1.00 | 95.0 - 102.0 (Assay) |

| Impurity E | To be determined | To be determined | ≤ 0.5 |

| Other specified impurities | To be determined | To be determined | As per EP monograph |

| Unspecified impurities | To be determined | To be determined | ≤ 0.10 |

| Total Impurities | - | - | ≤ 2.0 |

Calculation of Impurity Content

The percentage of Impurity E in the Goserelin sample is calculated using the following formula, assuming the response factor is 1.0:

% Impurity E = (Area of Impurity E in Test Solution / Area of Impurity E in Standard Solution) x (Concentration of Impurity E Standard Solution / Concentration of Test Solution) x 100

Caption: Workflow for Goserelin Impurity E Analysis.

Logical Relationship of Goserelin and Impurity E

The following diagram illustrates the relationship between Goserelin and Impurity E, highlighting that Impurity E is a related substance that needs to be controlled.

Caption: Goserelin and Impurity E Relationship.

References

Application Note: Quantification of Goserelin EP Impurity E using a Stability-Indicating HPLC-UV Method

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Goserelin EP Impurity E in Goserelin Acetate active pharmaceutical ingredient (API). The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water containing trifluoroacetic acid, ensuring high resolution and sensitivity. UV detection is performed at 220 nm. This method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and stability testing of Goserelin.

Introduction

Goserelin is a synthetic decapeptide analog of gonadotropin-releasing hormone (GnRH) used in the treatment of hormone-sensitive cancers such as prostate and breast cancer.[1] Like all synthetic peptides, the manufacturing process and subsequent storage can lead to the formation of impurities.[2] this compound, chemically known as Goserelin-(1-8)-peptidyl-L-prolinohydrazide[3][4][5], is a specified impurity in the European Pharmacopoeia (EP). Rigorous monitoring and control of this impurity are critical to ensure the safety and efficacy of the final drug product.[6]

Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the analysis of peptides and their impurities due to its high resolving power for closely related structures.[7][8] This note provides a comprehensive protocol for an HPLC-UV method specifically tailored for the quantification of this compound.

Experimental

-

Reference Standards: Goserelin Acetate RS and this compound RS (procured from a certified vendor).

-

Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q® or equivalent).

-

Reagents: Trifluoroacetic Acid (TFA), HPLC Grade.

A standard HPLC system equipped with the following components was used:

-

Quaternary or Binary Gradient Pump

-

Autosampler with temperature control

-

Thermostatted Column Compartment

-

UV-Vis Detector

The separation was optimized to achieve baseline resolution between Goserelin and Impurity E. The detailed conditions are summarized in Table 1.

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm, 100 Å |

| Mobile Phase A | 0.1% (v/v) TFA in Water |

| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |

| Gradient | 20% to 40% B over 30 minutes; then wash and re-equilibrate |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Detection | UV at 220 nm[9] |

| Injection Volume | 20 µL |

| Run Time | 45 minutes (including wash and equilibration) |

| Table 1: HPLC Chromatographic Conditions |

-

Diluent: Mobile Phase A.

-

Standard Stock Solution (Goserelin): Accurately weigh and dissolve 25 mg of Goserelin Acetate RS in the diluent to prepare a 100 mL solution to get a concentration of 250 µg/mL.

-

Impurity E Stock Solution: Accurately weigh and dissolve 5 mg of this compound RS in the diluent to prepare a 100 mL solution to get a concentration of 50 µg/mL.

-

System Suitability Solution (SSS): Mix aliquots of the Goserelin and Impurity E stock solutions and dilute with the diluent to obtain final concentrations of approximately 100 µg/mL of Goserelin and 1.0 µg/mL of Impurity E.

-

Sample Solution: Accurately weigh and dissolve a quantity of the Goserelin Acetate API sample in the diluent to obtain a final nominal concentration of 250 µg/mL of Goserelin.

Protocol: Quantification of this compound

System Preparation and Equilibration

1.1. Prepare Mobile Phases A and B as described in Table 1. Filter and degas the mobile phases before use. 1.2. Install the specified C18 column into the HPLC system. 1.3. Set the column temperature to 35°C. 1.4. Purge the pump lines with the respective mobile phases. 1.5. Equilibrate the column with the initial mobile phase composition (80% A, 20% B) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

Sequence Setup

2.1. Set up an analytical sequence in the chromatography data system (CDS). 2.2. The sequence should include injections of a blank (diluent), the System Suitability Solution (at least five replicate injections), a standard solution (for linearity and accuracy), and the sample solutions.

System Suitability Test (SST)

3.1. Inject the System Suitability Solution (SSS). 3.2. Verify that the system suitability criteria are met before proceeding with sample analysis. The acceptance criteria are provided in Table 2. These criteria ensure the system is performing adequately for the analysis.

| Parameter | Acceptance Criteria | Typical Result |

| Resolution (Rs) between Goserelin and Impurity E | NLT 2.0 | 3.5 |

| Tailing Factor (T) for Goserelin Peak | NMT 2.0 | 1.2 |

| Theoretical Plates (N) for Goserelin Peak | NLT 2000 | 8500 |

| %RSD for Goserelin Peak Area (n=5) | NMT 2.0% | 0.8% |

| Table 2: System Suitability Test (SST) Parameters and Acceptance Criteria |

Data Acquisition and Processing

4.1. Inject the prepared sample solutions. 4.2. After the sequence is complete, process the chromatograms using the CDS software. 4.3. Identify the peaks for Goserelin and Impurity E based on their retention times relative to the standards. Impurity E is expected to elute before the main Goserelin peak. 4.4. Integrate the area of the peak corresponding to Impurity E in the sample chromatograms.

Calculation

5.1. Calculate the percentage of this compound in the sample using the following formula:

% Impurity E = (AreaImp_Sample / AreaImp_Std) × (ConcStd / ConcSample) × PurityStd × 100

Where:

-

AreaImp_Sample = Peak area of Impurity E in the sample solution.

-

AreaImp_Std = Peak area of Impurity E in the standard solution.

-

ConcStd = Concentration of Impurity E in the standard solution (µg/mL).

-

ConcSample = Concentration of Goserelin API in the sample solution (µg/mL).

-

PurityStd = Purity of the Impurity E reference standard.

Results and Discussion

The developed HPLC method successfully separates Goserelin from its process-related impurity, Impurity E, with excellent resolution and peak shape. A representative chromatogram would show the Impurity E peak eluting with a relative retention time (RRT) of approximately 0.92 with respect to the main Goserelin peak.